Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Octyl beta-D-glucopyranoside is an beta-D-glucoside in which the anomeric hydrogen of beta-D-glucopyranose is substituted by an octyl group. It has a role as a plant metabolite. Octyl beta-D-glucopyranoside is a natural product found in Rhodiola rosea and Rhodiola sachalinensis with data available.
Magnetic susceptibility of emeraldine base polyaniline was reported. Polyaniline (emeraldine base) (PANI) is anintrinsic conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type oxidation state that exists in the form of its base. It can be prepared by deprotonation of emeraldine hydrochloric acid and ammonium hydroxide. It is mainly used in the development of electrochemical devices. Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. Its mechanism against corrosive agents has been explained in a study. Polyaniline (emeraldine base) (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline. Emeraldine base contains oxidized diimine and reduced diamine. PANI can be modified into the conjugating emeraldine base form by p-type doping with protonic acid. Polyaniline (emeraldine base) (PANI) is a conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type oxidation state that exists in the form of its base. It can be prepared by deprotonation of emeraldine hydrochloric acid and ammonium hydroxide. It is mainly used in the development of electrochemical devices. Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. Its mechanism against corrosive agents has been explained in a study. Leucoemeraldine base (LEB) polyaniline (PAni) or reduced emeraldine base PAni is an oxidation state of PAni is soluble in N-methyl-2-pyrrolidinone (NMP) and N,N′-dimethly propylene urea (DMPU). It can be processed into fibres from these solvents. Polyaniline (leucoemeraldine base) (PLB) is a conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has a leucoemeraldine type oxidation state that exists in the form of its base. It is mainly used in the development of electrochemical devices. Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. Its mechanism against corrosive agents has been explained in a study. Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. Its mechanism against corrosive agents has been explained in a study. Polyaniline (emeraldine base) (PANI-EB) is a conductive polymer that can be chemically synthesized from aniline by oxidative polymerization of ammonium peroxydisulfate in acidic solution. It is widely used in electronics and optoelectronic applications. Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. It′s mechanism against corrosive agents has been explained in a study. Polyaniline (emeraldine base) (PANI) is an intrinsic conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type of oxidation state that exists in the form of its base. It exhibits high corrosion resistance and can be used in the development of electrochemical devices.